

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1270349

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry. It incorporates three key pharmacophores: a pyrazole ring, a thiophene moiety, and a reactive carbaldehyde group. Heterocyclic compounds are foundational in drug discovery, with pyrazole derivatives being present in well-known drugs like the anti-inflammatory agent celecoxib and sildenafil for erectile dysfunction.^[1] Thiophene rings are also versatile, known for conferring antimicrobial, anti-inflammatory, and antitumor properties to molecules.^{[1][2]} The strategic combination of these rings can lead to hybrid molecules with enhanced biological activities and improved pharmacokinetic profiles.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**, serving as a resource for its application in research and drug development.

Chemical and Physical Properties

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a solid compound with a purity of approximately 98%.[3][4] Its core structure consists of a pyrazole ring substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a carbaldehyde group.

Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde	[5]
CAS Number	26033-27-2	[3][5]
Molecular Formula	C ₈ H ₆ N ₂ OS	[3][5][6][7]
Molecular Weight	178.21 g/mol	[3][5]
InChI	InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H, (H,9,10)	[4][7]
InChIKey	DDQIKYLVQCQKLHT-UHFFFAOYSA-N	[4][7]
SMILES	C1=CSC(=C1)C2=C(C=NN2)C=O	[7]

Physicochemical Data

Property	Value	Notes
Physical Form	Solid	[4]
Purity	~98%	[3][4]
XLogP3	1.1	Computed by XLogP3 3.0[5]
Monoisotopic Mass	178.02008399 Da	Computed by PubChem[5]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**. While specific spectra for the parent compound are not widely

published, data from closely related derivatives, such as **1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**, provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole proton, the aldehyde proton, and the three protons of the thiophene ring. For a related compound, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine, the pyrazolyl-H appears as a singlet at δ 8.92 ppm.[1]
- ^{13}C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the aldehyde, as well as the carbons of the pyrazole and thiophene rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts have been calculated.[7]

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	179.02736	134.2
$[\text{M}+\text{Na}]^+$	201.00930	146.1
$[\text{M}-\text{H}]^-$	177.01280	138.8

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction of hydrazones.[8][9][10] The following section details a representative protocol for a closely related derivative, which can be adapted for the target molecule.

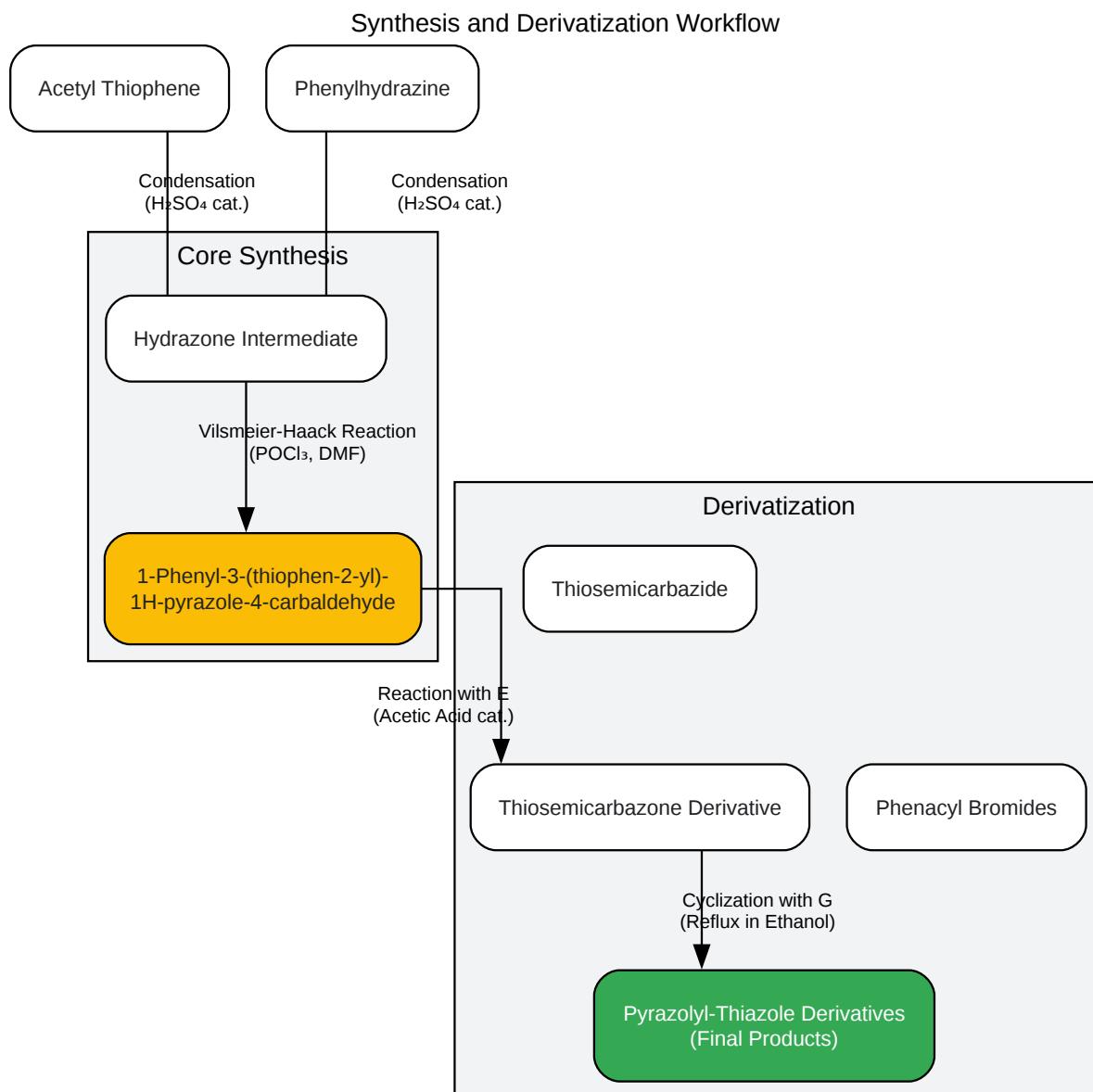
Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde[1][2]

This synthesis is a multi-step process, beginning with the formation of a hydrazone intermediate, followed by cyclization and formylation.

Step 1: Hydrazone Formation

- Condense acetyl thiophene (1 equivalent) with phenylhydrazine (1 equivalent) in the presence of a catalytic amount of concentrated H_2SO_4 .
- The reaction yields the corresponding hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation


- The hydrazone intermediate is treated with a Vilsmeier-Haack reagent, prepared from phosphoryl chloride ($POCl_3$) and dimethylformamide (DMF).
- Specifically, the hydrazone is dissolved in DMF (10 mL), and $POCl_3$ (0.05 mol) is added.[\[1\]](#)[\[2\]](#)
- The reaction mixture is heated under reflux for 4 hours.[\[1\]](#)[\[2\]](#)
- After cooling to room temperature, the mixture is poured into crushed ice.
- The resulting solid product, **1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde**, is collected by filtration, washed with water, and purified by recrystallization from ethanol.[\[1\]](#)[\[2\]](#)
This step typically yields the product in high purity (82% yield).[\[1\]](#)[\[2\]](#)

Reactivity and Derivatization

The carbaldehyde group at the 4-position of the pyrazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow, starting from the synthesis of the pyrazole-4-carbaldehyde core and proceeding to the creation of more complex derivatives, such as pyrazolyl-thiazoles, which have shown significant biological activity.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

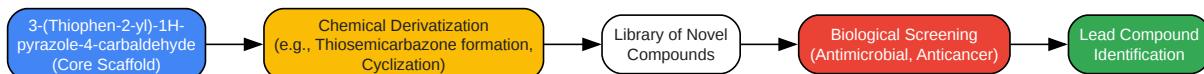
Caption: Synthetic pathway for pyrazolyl-thiazole derivatives.

Formation of Thiosemicarbazones

A key reaction involves the condensation of the aldehyde with thiosemicarbazide to form a thiosemicarbazone.

Experimental Protocol:

- React **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde** (1 equivalent) with thiosemicarbazide (1 equivalent) in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for approximately 1 hour.[\[1\]](#)[\[2\]](#)
- Upon cooling, the solid thiosemicarbazone product precipitates and can be collected by filtration.[\[1\]](#)[\[2\]](#)


This thiosemicarbazone intermediate is crucial for synthesizing pyrazolyl-thiazole derivatives by reacting it with various substituted phenacyl bromides.[\[1\]](#)[\[2\]](#)

Biological Significance and Applications

The combination of pyrazole, thiophene, and an aldehyde functional group makes **3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde** a valuable building block in drug discovery. Derivatives have shown potent biological activities.

- Antimicrobial Activity: Pyrazolyl-thiazole derivatives synthesized from this core structure have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[\[2\]](#)
- Anticancer Activity: Related 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides have been evaluated for their anticancer properties against human leukemia cell lines.[\[9\]](#)
- Enzyme Inhibition: The pyrazole ring is particularly effective in modulating enzyme activity, providing a structural basis for developing targeted enzyme inhibitors.[\[1\]](#)

The logical progression from the core scaffold to biologically active molecules is a key workflow in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow starting from the core scaffold.

Safety and Handling

According to hazard classifications, **3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde** is associated with the following warnings:

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a highly valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the Vilsmeier-Haack reaction is well-established, and the reactivity of its carbaldehyde group allows for extensive derivatization. The demonstrated biological activities of its derivatives, including antimicrobial and anticancer effects, underscore its importance as a scaffold for the development of new therapeutic agents. This guide provides foundational data and protocols to support further research and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl-thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-(thiophen-2-yl)-1h-pyrazole-4-carbaldehyde (C8H6N2OS) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270349#3-thiophen-2-yl-1h-pyrazole-4-carbaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com